3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-acetyl-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-13(19)14-4-2-6-17(12-14)23(20,21)18(15-7-8-15)10-9-16-5-3-11-22-16/h2-6,11-12,15H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDIMSMKYJMVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Sulfonamide Formation: The benzenesulfonamide moiety is typically introduced through sulfonylation reactions, where a sulfonyl chloride reacts with an amine.
Final Coupling: The final step involves coupling the thiophene derivative with the sulfonamide under appropriate conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing thiophene moieties exhibit anticancer properties. For instance, derivatives of thiophene have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. The incorporation of the benzenesulfonamide group in 3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide may enhance its biological activity by improving solubility and bioavailability, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Properties
Thiophene derivatives have been studied for their anti-inflammatory effects. The sulfonamide group is known to interact with various biological targets involved in inflammatory pathways. Therefore, this compound could potentially serve as an anti-inflammatory agent, warranting further investigation into its mechanism of action and efficacy in preclinical models .
Materials Science
Polymer Chemistry
The unique properties of this compound make it suitable for incorporation into polymer matrices. Its ability to undergo polymerization reactions can lead to the development of new materials with enhanced thermal stability and mechanical properties. These materials could find applications in coatings, adhesives, and other industrial products .
Conductive Polymers
Research into conductive polymers has highlighted the importance of incorporating heteroatoms such as sulfur from thiophene rings. The compound may serve as a dopant or a building block for synthesizing conductive polymers with improved electrical properties, which are essential for applications in organic electronics and sensors .
Organic Synthesis
Synthetic Intermediates
this compound can act as a synthetic intermediate in the preparation of more complex organic molecules. Its reactive functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it a valuable compound in the synthesis of pharmaceuticals and agrochemicals .
Catalysis
The compound's structure suggests potential catalytic activity in organic reactions. Research into its catalytic properties could lead to new methodologies for synthesizing complex organic compounds under milder conditions, thereby reducing the environmental impact associated with traditional synthetic routes .
Case Studies
Mechanism of Action
The mechanism by which 3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring and sulfonamide group are known to interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various molecular pathways.
Comparison with Similar Compounds
Target Compound
- Core structure : Benzenesulfonamide.
- Substituents :
- 3-Acetyl group (electron-withdrawing).
- N-Cyclopropyl (a strained three-membered ring).
- N-(2-(thiophen-2-yl)ethyl) (thiophene-linked ethyl chain).
- Molecular weight : Estimated ~393.45 g/mol (calculated from formula: C${17}$H${20}$N$2$O$3$S$_2$).
Rotigotine Hydrochloride and Related Compounds
- Core structure : Tetralin (5,6,7,8-tetrahydronaphthalene) with amine oxide or sulfonate groups.
- Substituents :
- N-Propyl and N-(2-(thiophen-2-yl)ethyl).
- Functional groups: Hydroxy (Rotigotine), methoxy (Related Compound H), or sulfonate.
- Molecular weights :
- Rotigotine Hydrochloride: 351.93 g/mol.
- Related Compound G (bis-thiophene derivative): 420.03 g/mol.
N-(3-Acetylphenyl)thiophene-2-sulfonamide
- Core structure : Thiophenesulfonamide.
- Substituents : 3-Acetylphenyl.
- Molecular weight : 281.35 g/mol.
Functional Group Analysis
| Compound | Key Functional Groups | Pharmacological Implications |
|---|---|---|
| Target Compound | Sulfonamide, acetyl, thiophene | Potential CNS modulation or enzyme inhibition |
| Rotigotine Hydrochloride | Amine oxide, hydroxy, thiophene | Dopamine agonist (approved for Parkinson’s) |
| N-(3-Acetylphenyl)thiophene-2-sulfonamide | Sulfonamide, acetyl | Unknown (likely enzyme or receptor target) |
Molecular and Electronic Properties
- Target vs. The acetyl group (electron-withdrawing) in the target may reduce electron density compared to Rotigotine’s hydroxy group (electron-donating), altering interaction with polar residues in target proteins .
- Target vs.
Biological Activity
3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This compound's structure, characterized by its cyclopropyl and thiophene moieties, suggests unique interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular formula for this compound is represented as follows:
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives are known to inhibit carbonic anhydrases (CAs), which play critical roles in various physiological processes. Inhibitory activity against specific isoforms such as hCA I and hCA II has been noted, suggesting potential applications in cancer treatment by modulating tumor microenvironments .
- Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cell lines through mitochondrial pathways. This is particularly relevant for compounds exhibiting high selectivity against specific cancer types, such as breast cancer (MCF-7 cells) .
- Targeting the MAPK/ERK Pathway : The MAPK/ERK signaling pathway is crucial for cell proliferation and survival. Compounds that inhibit this pathway can lead to cell cycle arrest and apoptosis, providing a therapeutic avenue for cancer treatment .
Anticancer Activity
The anticancer potential of this compound can be illustrated through comparative studies with known sulfonamide derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 4 | Apoptosis via MAPK/ERK inhibition |
| Compound B | HeLa | 6 | Induction of cell cycle arrest |
| 3-acetyl... | MCF-7 | TBD | TBD |
Note: TBD indicates that specific IC50 values for the compound need further experimental validation.
Case Studies
- Inhibition Studies : In a screening assay, compounds similar to this compound were evaluated for their ability to inhibit the type III secretion system (T3SS) in pathogenic bacteria. High concentrations resulted in significant inhibition, suggesting a potential role in combating bacterial infections .
- Synergistic Effects : Research into combinations of sulfonamide derivatives with traditional chemotherapeutics has shown enhanced efficacy against resistant cancer cells, indicating that these compounds may be useful as adjunct therapies .
Q & A
Basic: What are the established synthetic routes for 3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis of benzenesulfonamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, sulfonamide formation often uses sulfonyl chlorides reacting with amines under basic conditions. Optimization may include:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amine coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while dichloromethane improves solubility of hydrophobic intermediates .
- Catalysis : Triethylamine or DMAP can accelerate sulfonamide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity .
Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- NMR spectroscopy : , , and 2D NMR (COSY, HSQC) confirm substituent positions, acetyl group orientation, and cyclopropane-thiophene spatial arrangement .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peaks) and detects impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95%) and stability under varying pH .
- X-ray crystallography : Resolves conformational ambiguities (e.g., sulfonamide torsion angles) .
Advanced: How can computational modeling predict the compound’s reactivity or interactions with biological targets?
Answer:
Quantum mechanical (QM) and molecular dynamics (MD) simulations are key:
- Reaction path analysis : Density Functional Theory (DFT) identifies transition states and intermediates for sulfonamide bond cleavage or acetyl group reactivity .
- Docking studies : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., cyclooxygenase-2) by modeling thiophene and sulfonamide interactions with active sites .
- ADMET prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test proxies) .
Advanced: What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?
Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., celecoxib for COX-2 inhibition) .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
- Batch consistency : Compare multiple synthetic batches via HPLC and NMR to rule out structural variability .
Advanced: How does the cyclopropane-thiophene moiety influence supramolecular interactions in crystal structures?
Answer:
The cyclopropane ring’s strain and thiophene’s π-system drive packing behavior:
- Hydrogen bonding : Sulfonamide oxygen atoms form H-bonds with amine/water molecules, stabilizing crystal lattices .
- Van der Waals interactions : Thiophene’s aromaticity enables π-π stacking with adjacent phenyl rings .
- Conformational analysis : Cyclopropane’s rigidity restricts rotational freedom, favoring specific intermolecular contacts .
Basic: What are the solubility challenges of this compound, and how can formulations improve bioavailability in vitro?
Answer:
The compound’s hydrophobicity (LogP ~3–4) limits aqueous solubility. Solutions include:
- Co-solvents : DMSO (≤1% v/v) or cyclodextrins enhance solubility in cell culture media .
- Nanoparticle encapsulation : PLGA or liposomal carriers improve dispersion and sustained release .
- Salt formation : Sodium or hydrochloride salts increase polarity without altering bioactivity .
Advanced: How can isotopic labeling (e.g., 14C^{14}C14C, 3H^3H3H) track metabolic pathways in pharmacokinetic studies?
Answer:
- Radiolabeling : Introduce at the acetyl group via acetylation with -acetic anhydride.
- Metabolite identification : Autoradiography or LC-MS/MS traces labeled fragments in plasma or urine .
- Tissue distribution : Whole-body autoradiography in rodent models quantifies organ-specific accumulation .
Advanced: What are the implications of N-cyclopropyl vs. N-alkyl substitutions on the compound’s stability and bioactivity?
Answer:
Cyclopropane’s electron-withdrawing effect and steric hindrance:
- Stability : Reduces enzymatic degradation (e.g., cytochrome P450 oxidation) compared to linear alkyl groups .
- Bioactivity : Enhances target selectivity (e.g., kinase inhibition) by restricting conformational flexibility .
- Comparative studies : MD simulations show cyclopropane derivatives maintain tighter binding pockets in receptor models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
